2-cyclobutyl-2H-1,2,3-triazole-4-carboxylicacid
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Overview
Description
2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol. This compound has gained attention in recent years due to its potential implications in various fields of research and industry.
Preparation Methods
The synthesis of 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions under mild conditions. The specific synthetic routes and reaction conditions can vary, but the general approach involves the following steps:
- Preparation of the azide precursor.
- Preparation of the alkyne precursor.
- Cycloaddition reaction to form the triazole ring.
- Functionalization of the triazole ring to introduce the carboxylic acid group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The triazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form corresponding carboxylates.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. The specific molecular targets and pathways involved depend on the context of its use, such as its application in medicine or biology .
Comparison with Similar Compounds
2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
2-phenyl-2H-1,2,3-triazole-4-carboxylic acid: This compound has a phenyl group instead of a cyclobutyl group, which can affect its chemical properties and biological activities.
2-methyl-2H-1,2,3-triazole-4-carboxylic acid: The presence of a methyl group instead of a cyclobutyl group can lead to differences in reactivity and stability.
2-ethyl-2H-1,2,3-triazole-4-carboxylic acid: The ethyl group can influence the compound’s solubility and interaction with other molecules.
The uniqueness of 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid lies in its cyclobutyl group, which can impart specific steric and electronic effects, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
2-cyclobutyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)6-4-8-10(9-6)5-2-1-3-5/h4-5H,1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUECGTPZMFVRQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2N=CC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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